8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30FN7O2 and its molecular weight is 467.549. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these transporters and inhibits their function. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
ENTs are involved in the transport of purine and pyrimidine nucleosides. The affinities of ENT1 to thymidine, adenosine, cytidine, and guanosine are higher than those of ENT2 . By inhibiting ENTs, this compound can affect these nucleoside transport pathways and their downstream effects.
Pharmacokinetics
It is known that the piperazine motif, which is present in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The inhibition of ENTs by this compound can lead to changes in the concentrations of nucleosides in cells, which can have various molecular and cellular effects. For example, it can affect nucleotide synthesis and the regulation of adenosine function .
Properties
IUPAC Name |
6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN7O2/c1-16-17(2)32-20-21(27(3)24(34)28(4)22(20)33)26-23(32)31(16)11-7-10-29-12-14-30(15-13-29)19-9-6-5-8-18(19)25/h5-6,8-9H,7,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUBFULBVQGCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5F)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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